molecular formula C12H13F2NO3 B1381734 Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1638761-26-8

Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1381734
CAS No.: 1638761-26-8
M. Wt: 257.23 g/mol
InChI Key: YYXSQDYMDGAHLV-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate ( 1638761-26-8 ) is a high-purity pyrrolidine derivative of significance in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H13F2NO3 and a molecular weight of 257.24 g/mol , this compound serves as a versatile chiral building block and advanced synthetic intermediate. The distinct structural features, including the benzyloxycarbonyl (Cbz) protecting group and the 3,3-difluoro-4-hydroxypyrrolidine scaffold, make it particularly valuable for the synthesis of more complex molecules. Its primary research application lies in the exploration and development of new active pharmaceutical ingredients (APIs) , especially where the incorporation of a rigid, fluorinated heterocycle can influence a molecule's bioavailability, metabolic stability, and binding affinity. The Cbz protecting group is a well-established strategy in multi-step organic synthesis to shield an amine functionality during subsequent reactions and can be selectively removed under mild conditions, such as catalytic hydrogenation . This compound is offered with a purity of 99% and is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical for constructing novel protease inhibitors, kinase inhibitors, and other biologically relevant small-molecule libraries. For specific storage and handling conditions, please consult the safety data sheet.

Properties

IUPAC Name

benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c13-12(14)8-15(6-10(12)16)11(17)18-7-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXSQDYMDGAHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Benzyl Pyrrolidine-1-carboxylate Derivatives

  • Synthesis of Benzyl 3-pyrroline-1-carboxylate :
    Commercially available pyrrolidine derivatives are reacted with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0 °C for 14 hours to yield benzyl 3-pyrroline-1-carboxylate intermediates with high yield (~99%). The reaction involves slow addition of Cbz-Cl to the pyrrolidine in DCM, followed by aqueous workup and purification by extraction and chromatography.

Introduction of the Difluoro Group at C-3 Position

  • Difluorination using Fluorinating Reagents (DAST, XtalFluor, Deoxo-Fluor analogues) :
    The key step for introducing the 3,3-difluoro moiety involves fluorination of the corresponding 3-oxo-pyrrolidine intermediate. Diethylaminosulfur trifluoride (DAST) or related reagents such as XtalFluor-E are employed under mild conditions to convert the ketone to the geminal difluoride with good yields (58–91%) and high selectivity.

  • Representative Procedure :
    A solution of the 3-oxo-pyrrolidine-1-carboxylate derivative in dichloromethane is treated with DAST at 0 °C and stirred for several hours at room temperature. The reaction is quenched with aqueous sodium bicarbonate, extracted, dried, and purified by silica gel chromatography to yield the difluoro product.

Hydroxylation at the 4-Position

  • Hydroxylation via Protected Amino Alcohol Intermediates :
    Hydroxyl groups at the 4-position are introduced by starting from protected amino alcohols or by selective oxidation/reduction sequences. For example, benzyl-protected amino alcohols can be prepared by selective hydroxylation of the pyrrolidine ring or by ring-opening reactions of suitable precursors.

  • Difluoromethylation and Hydroxylation :
    Copper(I)-catalyzed difluoromethylation of protected amino alcohols with 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45 °C has been reported. This method allows the simultaneous introduction of difluoro groups and hydroxyl functionalities, followed by purification via flash chromatography.

Protection and Deprotection Strategies

  • Benzyl Carbamate (Cbz) Protection :
    The nitrogen is protected as a benzyl carbamate via reaction with benzyl chloroformate under basic conditions. This protection is stable during fluorination and hydroxylation steps and can be removed later by hydrogenolysis or acidic treatment.

  • Use of Boc Protection and Deprotection :
    In some synthetic routes, tert-butyl carbamate (Boc) protection is used. After fluorination, Boc groups are removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature to yield the free amine or corresponding salts.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 N-Cbz Protection Pyrrolidine + Cbz-Cl, DCM, 0 °C, 14 h ~99 High purity benzyl pyrrolidine-1-carboxylate intermediate
2 Ketone to Difluoro Conversion DAST or XtalFluor-E, DCM, 0 °C to RT, 5–24 h 58–91 Selective gem-difluorination at C-3 position
3 Hydroxylation/Difluoromethylation CuI catalyst, 2,2-difluoro-2-(fluorosulfonyl)acetic acid, MeCN, 45 °C 70–83 Simultaneous hydroxyl and difluoro group introduction
4 Deprotection (Cbz or Boc) Hydrogenolysis or TFA in DCM, RT, 3 h Quantitative Clean removal of protecting groups to yield final compound

Detailed Research Findings

  • Enantioselective Hydrogenation :
    Some patents describe enantioselective hydrogenation methods to prepare chiral pyrrolidine-3-carboxylic acids, which can be further functionalized to the difluoro derivatives. These methods provide high enantiomeric purity under moderate conditions.

  • Fluorination Reagents Stability and Handling :
    Aminodifluorosulfinium salts (e.g., XtalFluor reagents) offer advantages over traditional reagents (DAST, Deoxo-Fluor) in terms of stability and handling, enabling safer and more efficient difluorination reactions.

  • Purification Techniques : Flash chromatography using hexane/ethyl acetate or hexane/MTBE mixtures is commonly used to purify intermediates and final products, ensuring high purity for further applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Benzyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate.

    Reduction: Benzyl 3,3-difluoro-4-hydroxypyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding with the target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its closest analogs:

CAS Number Compound Name Molecular Formula Molecular Weight Ring Type Substituents Key Properties
1638761-26-8 Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate C₁₂H₁₃F₂NO₃ 273.24 Pyrrolidine 3,3-diF, 4-OH, Benzyl carboxylate Hydroxyl enhances solubility; fluorines increase stability
1226495-16-4 Benzyl 4,4-difluoropiperidine-1-carboxylate C₁₃H₁₃F₂NO₂ 269.25 Piperidine 4,4-diF, Benzyl carboxylate Larger ring size reduces ring strain; no hydroxyl lowers polarity
790658-58-1 (3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate C₁₂H₁₁F₂NO₂ 255.22 Pyrrolidine 3,4-diF (R,R), Benzyl carboxylate Stereospecific fluorination may alter biological target binding
952444-02-9 Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate C₁₂H₁₄FN₂O₂ 252.25 Pyrrolidine 3-NH₂, 4-F, Benzyl carboxylate Amino group increases basicity and H-bonding potential
tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate C₁₀H₁₅F₂NO₃ 235.23 Pyrrolidine 3,3-diF, 4-OH, tert-butyl carboxylate tert-Butyl ester lowers lipophilicity vs. benzyl
2.2. Functional Group Impact
  • Piperidine derivatives (e.g., CAS 1226495-16-4) lack the hydroxyl group, reducing hydrogen-bonding capacity and solubility .
  • Hydroxyl Group :
    The 4-hydroxyl group distinguishes the target compound from analogs like (3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate (CAS 790658-58-1). This group introduces acidity (pKa ~10–12) and enables interactions with biological targets, such as enzymes or receptors .
  • Ester Variations : Replacing benzyl with tert-butyl () reduces lipophilicity, affecting membrane permeability. Benzyl esters are more resistant to hydrolysis than methyl or ethyl esters, extending in vivo stability .

Biological Activity

Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with difluoromethyl and hydroxyl groups, which contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is implicated in various skin disorders. Compounds similar to this compound have been studied for their ability to inhibit tyrosinase activity. For example, derivatives have demonstrated IC50 values ranging from 25.29 μM to 64.13 μM in inhibiting tyrosinase, suggesting potential applications in skin whitening products and treatments for hyperpigmentation .

3. Antimicrobial Properties

Pyrrolidine derivatives are also recognized for their antimicrobial activities. While specific data on this compound is sparse, related compounds have shown efficacy against various bacterial strains, indicating a potential for this compound in developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Free Radical Scavenging : The hydroxyl group in the structure likely plays a critical role in neutralizing free radicals.
  • Enzyme Inhibition : The compound may interact with the active site of tyrosinase or other enzymes, blocking substrate access and inhibiting enzymatic activity.
  • Metal Chelation : Similar compounds have shown chelation properties that may contribute to their biological activities by disrupting metal-dependent enzyme functions.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. Below is a summary table of relevant findings:

CompoundActivity TypeIC50 Value (μM)Reference
This compoundTyrosinase InhibitionTBD
Related Pyrrolidine DerivativeAntioxidantTBD
Hydroxypyridinone DerivativeTyrosinase Inhibition25.29

Q & A

Q. What are the standard synthetic routes for Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolidine ring. A common approach includes:

Fluorination : Introduce difluoro groups at the 3,3-positions via nucleophilic substitution using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Hydroxylation : Selective oxidation or hydroxylation at position 4, often mediated by oxidizing agents (e.g., m-CPBA) or enzymatic methods.

Benzylation : Protect the amine group using benzyl chloroformate (Cbz-Cl) under phase-transfer catalysis (PTC) conditions (e.g., NaOH, CH₂Cl₂, and a catalyst like tetrabutylammonium bromide) .
Note: Stereochemical control during fluorination and hydroxylation requires chiral auxiliaries or asymmetric catalysis.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR confirm substituent positions and fluorine coupling patterns. For example, ¹⁹F NMR can distinguish axial/equatorial fluorine configurations .
  • X-ray Crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks. Use SHELXL for refinement, as it handles high-resolution data and twinning effectively .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch of the carboxylate at ~1700 cm⁻¹) .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer :
  • Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C in airtight containers with desiccants (e.g., molecular sieves). The hydroxyl group increases hygroscopicity, necessitating strict moisture control .
  • Handling : Avoid prolonged exposure to light or elevated temperatures (>40°C), which may degrade the benzyl ester or induce epimerization.

Advanced Research Questions

Q. How does stereochemistry at the 3,3-difluoro and 4-hydroxy positions influence reactivity and biological interactions?

  • Methodological Answer :
  • Stereochemical Effects : The (3R,4R) and (3S,4S) enantiomers exhibit distinct hydrogen-bonding capabilities and steric profiles. For example, the 4-hydroxy group’s axial/equatorial orientation impacts binding to biological targets (e.g., enzymes or receptors).
  • Experimental Validation : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers. Compare their activity in assays (e.g., enzyme inhibition) to correlate stereochemistry with function .

Q. What computational strategies predict the compound’s behavior in nucleophilic or acidic environments?

  • Methodological Answer :
  • DFT Calculations : Model transition states for hydrolysis of the benzyl ester under acidic conditions. Solvent effects (e.g., water vs. DMSO) can be simulated using PCM (Polarizable Continuum Model).
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins to predict bioavailability.
  • Software : Gaussian, ORCA, or CP2K for quantum mechanics; GROMACS for MD .

Q. How can discrepancies between experimental crystallographic data and computational models be resolved?

  • Methodological Answer :
  • Data Reconciliation :

Re-refinement : Use SHELXL’s TWIN and BASF commands to account for twinning or disorder .

Alternative Models : Test different hydrogen-bonding networks or protonation states.

Validation Tools : Check geometry with PLATON or CCDC’s Mercury.

  • Example : If computed bond lengths deviate >0.02 Å from X-ray data, re-examine basis sets or experimental resolution limitations .

Contradictions and Limitations in Existing Data

  • Fluorination Selectivity : Some reports suggest competing side reactions (e.g., over-fluorination) under harsh conditions, necessitating optimized stoichiometry .
  • Hydroxyl Group Reactivity : Conflicting stability data may arise from varying purity levels or storage conditions. Always verify via TLC or HPLC before use .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

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